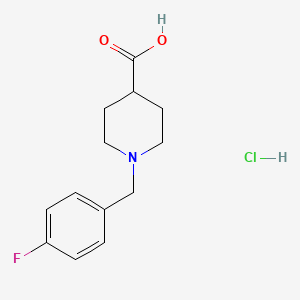

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Description

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with a fluorinated benzyl substituent at the 1-position and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural features, which are common in bioactive molecules targeting enzymes like thrombin and cholinesterases . It is typically synthesized via coupling reactions using reagents like TBTU/DIPEA in dry DMF, as seen in related piperidine derivatives .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17;/h1-4,11H,5-9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVKTTGPIOYUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Piperidine-4-carboxylic Acid with 4-Fluorobenzyl Chloride

The primary synthetic approach involves the nucleophilic substitution reaction where piperidine-4-carboxylic acid acts as the nucleophile and 4-fluorobenzyl chloride as the electrophile. This reaction introduces the 4-fluorobenzyl group at the nitrogen atom of the piperidine ring.

-

- Solvent: Anhydrous ethanol or methanol

- Base: Sodium hydroxide or potassium carbonate to deprotonate the piperidine nitrogen

- Temperature: Room temperature to reflux (approximately 25–80 °C)

-

- Piperidine-4-carboxylic acid is dissolved in the selected solvent.

- Base is added to generate the nucleophilic amine species.

- 4-Fluorobenzyl chloride is slowly added to the reaction mixture.

- The mixture is stirred under controlled temperature until completion.

- The product is isolated, and hydrochloric acid is added to form the hydrochloride salt.

-

- Crystallization or recrystallization techniques are employed to enhance purity.

- Chromatographic methods such as silica gel column chromatography may be used for further purification.

This method is widely used both in laboratory and industrial settings due to its straightforwardness and relatively high yield.

Transfer Hydrogenation and Catalytic Hydrogenation Approaches

An alternative route involves catalytic hydrogenation or transfer hydrogenation to introduce substituents on the piperidine ring or to reduce intermediates during synthesis.

- Catalysts: Palladium on charcoal (Pd/C) is commonly used.

- Conditions:

- Hydrogen atmosphere at 1 atm or transfer hydrogenation using formaldehyde as a hydrogen donor.

- Reaction temperature ranges from ambient to 90–95 °C.

-

- A Boc-protected fluoropiperidine intermediate undergoes hydrogenation to yield the fluoropiperidine-4-carboxylic acid derivative.

- The reaction is monitored by NMR and mass spectrometry to ensure completion and enantiomeric purity (>95% ee).

-

- High stereoselectivity and yield (above 90%).

- Mild reaction conditions prevent degradation of sensitive functional groups.

This method is particularly useful when stereochemical control is required during synthesis.

Salt Formation: Hydrochloride Salt Preparation

The final step in preparing this compound involves converting the free base into its hydrochloride salt to enhance stability, solubility, and handling.

-

- The free base is dissolved in an appropriate solvent (e.g., ethanol).

- Hydrochloric acid is added in stoichiometric amounts (typically 1.5 equivalents).

- The mixture is stirred until salt precipitation occurs.

- The solid hydrochloride salt is filtered, washed, and dried.

-

- Improved crystalline properties.

- Enhanced purity and ease of formulation for pharmaceutical applications.

Comparative Data Table of Preparation Parameters

| Preparation Step | Conditions/Details | Yield (%) | Purity/Notes |

|---|---|---|---|

| Nucleophilic substitution | Solvent: EtOH/MeOH; Base: NaOH/K2CO3; 25–80 °C | 85–95 | Requires careful control of pH |

| Catalytic hydrogenation | Pd/C catalyst; H2 atmosphere; 1 atm; RT–95 °C | 90–93 | High stereoselectivity (>95% ee) |

| Transfer hydrogenation (formaldehyde) | Pd/C catalyst; formaldehyde; heat; ambient pressure | 90–92 | Avoids use of gaseous hydrogen |

| Hydrochloride salt formation | HCl addition; EtOH solvent; room temperature | >95 | Enhances stability and solubility |

Research Findings and Analytical Data

- NMR Spectroscopy: Proton NMR confirms substitution patterns and stereochemistry, with characteristic signals for fluorobenzyl and piperidine protons.

- Mass Spectrometry: ESI-MS data aligns with theoretical molecular weights, confirming molecular integrity.

- Optical Rotation: Specific rotations reported for stereoisomers indicate enantiomeric purity.

- Chromatographic Purity: HPLC and silica gel chromatography ensure high purity (>95%).

These analytical methods are crucial for validating the synthesis and ensuring reproducibility in research and industrial production.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Pharmacological Research

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, particularly in the central nervous system (CNS).

Key Studies :

- A study indicated its potential as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders. The fluorobenzyl group enhances binding affinity to serotonin transporters, making it a candidate for further drug development.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems.

Case Study :

- In animal models, administration of this compound resulted in significant alterations in dopamine and norepinephrine levels, indicating its potential role in modulating mood and behavior.

Data Table: Summary of Research Findings

Forensic Science

The compound is also utilized in forensic science for its properties that may assist in toxicological analyses. Its ability to interact with specific receptors makes it a candidate for detecting certain drug interactions in biological samples.

Application Example :

- In forensic toxicology, this compound can be used to trace the presence of piperidine derivatives in biological fluids, aiding investigations into drug overdoses or substance abuse cases.

Clinical Diagnostics

In clinical settings, this compound is being explored for its diagnostic capabilities, particularly in assays that require precise biochemical interactions.

Research Insight :

- Its use in enzyme-linked immunosorbent assays (ELISA) has been studied for detecting specific biomarkers related to neurological disorders, showcasing its versatility beyond pharmacological applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

Physicochemical and Pharmacokinetic Metrics

- LogP : Fluorobenzyl derivative (estimated LogP ~1.5) likely has better solubility than bromo or dichloro analogs (LogP >2) .

- Melting Points : Thienylmethyl analog melts at 139–155°C, suggesting stable crystalline forms . Data for the fluorobenzyl compound is inferred to be similar.

- Hydrogen Bonding : The carboxylic acid group enhances water solubility, critical for bioavailability.

Biological Activity

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHClFNO

This compound exhibits its biological activity primarily through the following mechanisms:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been identified as a DPP-IV inhibitor, which plays a crucial role in glucose metabolism and insulin regulation. Inhibition of DPP-IV enhances the levels of incretin hormones, leading to improved glycemic control in diabetic models .

- Modulation of Neurotransmitter Systems : The piperidine structure allows interaction with various neurotransmitter receptors, potentially influencing mood and cognitive functions. For instance, it may affect dopamine and serotonin pathways, which are critical in psychiatric disorders .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: DPP-IV Inhibition and Diabetes Management

A study evaluated the efficacy of this compound in diabetic rats. The results demonstrated a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced incretin activity due to DPP-IV inhibition, suggesting potential for use in type 2 diabetes therapy .

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was assessed for its antidepressant properties using standard behavioral tests in mice. Results indicated that administration led to significant improvements in depressive-like behaviors, correlating with increased serotonin levels in the brain .

Research Findings

Recent research highlights the compound's potential as a multi-target therapeutic agent. Its ability to inhibit DPP-IV suggests applications in diabetes management, while its effects on neurotransmitter systems indicate promise for treating mood disorders. Additionally, its antiviral properties against coronaviruses present a novel avenue for drug development amid ongoing global health challenges .

Q & A

Q. What are the key steps in synthesizing 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine-4-carboxylic acid backbone via ester hydrolysis. For example, ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate is hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield the carboxylic acid .

- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or Friedel-Crafts acylation, using reagents like 4-fluorobenzyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Step 3 : Purification via recrystallization (ethanol/water mixtures) and characterization using NMR and melting point analysis .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the piperidine ring, 4-fluorobenzyl group, and carboxylic acid moiety. Peaks for aromatic protons (δ 7.0–7.5 ppm) and piperidine methylene groups (δ 1.5–3.5 ppm) are critical .

- Melting Point Analysis : Consistent melting points (e.g., 222–224°C for analogous compounds) indicate purity .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 243–265) verify the molecular weight .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (e.g., water, ethanol, DMSO) due to the hydrophilic carboxylic acid and hydrochloride salt. Solubility decreases in non-polar solvents .

- Stability : Sensitive to pH extremes. Store at 4°C in anhydrous conditions to prevent hydrolysis of the fluorobenzyl group. Stability studies using HPLC can monitor degradation over time .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for efficient coupling reactions, as seen in analogous piperidine syntheses .

- Temperature Control : Reflux conditions (90–100°C) improve nucleophilic substitution efficiency for the 4-fluorobenzyl group .

- Workup Adjustments : Acidic workup (pH 3–4) maximizes precipitation of the hydrochloride salt, enhancing yield .

Q. How can contradictory spectral data (e.g., NMR or IR) be resolved during characterization?

- Methodological Answer :

- Dynamic NMR : Resolve overlapping peaks by analyzing variable-temperature NMR, particularly for piperidine ring conformers .

- IR Spectroscopy : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt (N–H stretch ~2500 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguous structural features by comparing experimental data with crystallographic databases .

Q. What strategies are employed to modify the piperidine core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Ring Substitutions : Introduce methyl or halogen groups at the 2- or 3-positions of the piperidine ring to alter steric and electronic properties .

- Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to enhance metabolic stability while retaining acidity .

- Fluorobenzyl Modifications : Vary fluorination patterns (e.g., 2-fluoro vs. 4-fluoro) to study electronic effects on receptor binding .

Q. How does the compound’s stereochemistry influence its biological or chemical activity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. For example, cis- vs. trans-piperidine conformers show distinct binding affinities in receptor studies .

- Molecular Docking : Compare enantiomer docking scores with target proteins (e.g., enzymes or GPCRs) to identify active conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.